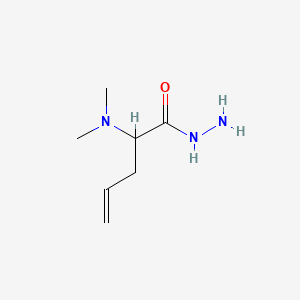

2-(Dimethylamino)pent-4-enehydrazide

Description

2-(Dimethylamino)pent-4-enehydrazide is a hydrazide derivative characterized by a dimethylamino group (-N(CH₃)₂) attached to a pent-4-ene backbone. While direct structural or application data for this compound are absent in the provided evidence, insights can be drawn from analogous hydrazides and dimethylamino-containing compounds. The dimethylamino group enhances electron-donating properties, influencing both chemical reactivity and physical stability .

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(dimethylamino)pent-4-enehydrazide |

InChI |

InChI=1S/C7H15N3O/c1-4-5-6(10(2)3)7(11)9-8/h4,6H,1,5,8H2,2-3H3,(H,9,11) |

InChI Key |

JUQHDGSIELOWNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CC=C)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enehydrazide typically involves the reaction of 4-pentenoic acid with dimethylamine and hydrazine. The process can be summarized as follows:

Step 1: 4-pentenoic acid is reacted with dimethylamine to form 2-(dimethylamino)pent-4-enoic acid.

Step 2: The resulting 2-(dimethylamino)pent-4-enoic acid is then treated with hydrazine to yield this compound.

The reaction conditions generally involve the use of an organic solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various hydrazide derivatives .

Scientific Research Applications

2-(Dimethylamino)pent-4-enehydrazide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the production of polymers and other materials with specialized properties .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino group attached to a benzene ring, esterified with ethyl alcohol.

- Reactivity: Demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate. In polymerization studies, it achieved a degree of conversion (DC) of 75%, surpassing the latter’s DC of 60% .

- Physical Properties : Resins containing this compound exhibited flexural strength of 120 MPa and water sorption of 25 µg/mm³ , outperforming methacrylate-based analogs .

- Applications : Preferred in dental materials due to superior stability and reduced sensitivity to diphenyliodonium hexafluorophosphate (DPI) .

2-(Dimethylamino)ethyl Methacrylate

- Structure: Combines a methacrylate group with a dimethylaminoethyl chain.

- Reactivity: Lower intrinsic reactivity (DC = 60%) but shows enhanced performance with DPI additives, achieving DC >70% at 1:2 camphorquinone (CQ)/amine ratios .

- Physical Properties: Inferior flexural strength (90 MPa) and higher water sorption (35 µg/mm³) compared to ethyl 4-(dimethylamino)benzoate .

- Applications : Used in niche formulations requiring tunable reactivity via photoinitiator systems .

4-(Dimethylamino)benzohydrazide

- Structure: Acyl hydrazide derivative with a dimethylamino-substituted benzene core.

- Crystallography : Exhibits extensive hydrogen-bonding networks (N–H···O and C–H···O interactions), contributing to a lattice energy of -418.6 kJ/mol (DFT calculations) .

- Electron Density : Quantum mechanical studies reveal significant charge delocalization across the hydrazide moiety, enhancing stability .

- Applications : Explored in crystal engineering and as a ligand in coordination chemistry .

2-(Dimethylamino)ethanethiol

- Structure: Thiol derivative with a dimethylaminoethyl group.

- Reactivity : The thiol (-SH) group confers nucleophilic properties, distinct from hydrazides.

- Applications : Used in organic synthesis and as a precursor in pharmaceutical intermediates (e.g., captamine derivatives) .

Comparative Data Table

*Inferred properties based on structural analogs.

Key Research Findings and Gaps

- Reactivity Trends: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in polymerization, but the latter benefit more from DPI additives .

- Structural Influence : The presence of a benzene ring (in benzohydrazides) enhances lattice stability, while aliphatic chains (e.g., pent-4-ene) may reduce crystallinity .

- Data Limitations: No direct toxicity or ecological data exist for this compound, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.